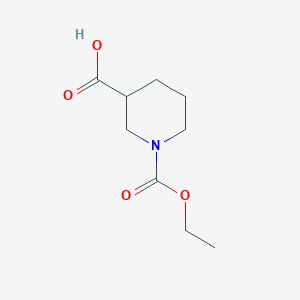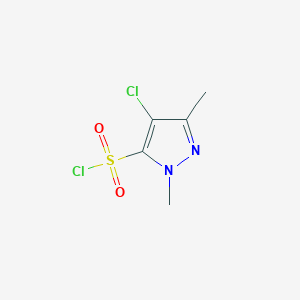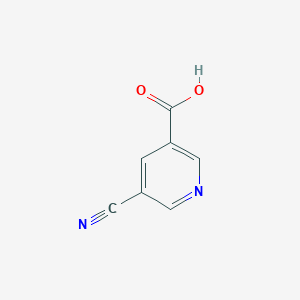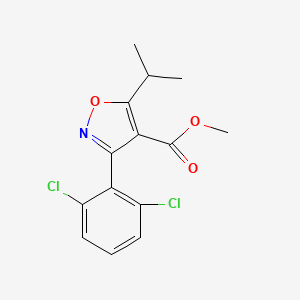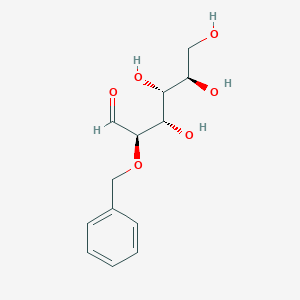
1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Overview
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
While specific synthesis methods for this compound are not available, cyclopropane derivatives can be synthesized through various methods, including cyclopropanation reactions . Additionally, the synthesis of similar compounds often involves the use of reagents like bromine or copper (II) bromide .Molecular Structure Analysis
The compound contains a cyclopropyl group, which is a three-membered ring structure derived from cyclopropane . It also contains a pyridine ring and a carboxylic acid group.Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For example, cyclopropane is a gas at room temperature, while pyridine is a liquid. The compound’s properties would be influenced by factors such as its molecular weight, polarity, and the presence of functional groups .Scientific Research Applications
Understanding Biocatalyst Inhibition
The role of carboxylic acids, including structures similar to 1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, as biocatalyst inhibitors is significant. These acids can inhibit microbial activity at concentrations below desired yields, often used as food preservatives due to their potency. They impact microbial cell membranes, decrease internal pH, and affect key metabolic processes. The review by Jarboe et al. (2013) emphasizes understanding these mechanisms for engineering more robust microbial strains for industrial applications (Jarboe et al., 2013).
Bioactive Compounds of Plants
The research by Godlewska-Żyłkiewicz et al. (2020) illustrates the biological activities of natural carboxylic acids derived from plants. These acids, structurally related to 1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, showcase antioxidant, antimicrobial, and cytotoxic activities. The study provides a comprehensive comparison of the structural impact of these acids on their bioactivity (Godlewska-Żyłkiewicz et al., 2020).
Solvent Developments for Carboxylic Acid Extraction
The extraction of carboxylic acids from dilute aqueous streams, particularly for bio-based plastic production, is crucial. The review by Sprakel and Schuur (2019) discusses the developments in solvents for liquid-liquid extraction (LLX) of carboxylic acids. It includes a comprehensive overview of solvents, such as ionic liquids, amines, and organophosphorous extractants, and discusses solvent property models and regeneration strategies. This work is pertinent for understanding the extraction and application of compounds like 1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid in industrial settings (Sprakel & Schuur, 2019).
Pharmacology of 2-Oxo-3-cyanopyridine Derivatives
2-Oxo-3-cyanopyridine structures, closely related to the compound , hold significant pharmacological importance. Ghosh et al. (2015) review the synthesis and pharmacology of these derivatives, highlighting their diverse biological activities such as anticancer, antibacterial, and antifungal properties. This review is crucial for understanding the potential biological and medicinal applications of compounds structurally akin to 1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (Ghosh et al., 2015).
Synthesis and Applications of 1,4-Dihydropyridines
Sohal (2021) discusses the importance of 1,4-dihydropyridines, compounds related to 1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, in biological applications. The review focuses on recent methodologies for the synthesis of 1,4-dihydropyridines, their role as a significant skeleton in drugs, and their potential in creating more biologically active compounds. This review is instrumental for understanding the synthetic routes and potential applications of such compounds (Sohal, 2021).
Biotechnological Routes Based on Lactic Acid Production
Gao, Ma, and Xu (2011) provide insights into the biotechnological routes for producing valuable chemicals from lactic acid, a carboxylic acid. This review discusses the production of lactic acid via fermentation and its use in synthesizing biodegradable polymers and other chemicals. It's pertinent for understanding the biochemical pathways and potential industrial applications related to carboxylic acids like 1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (Gao, Ma, & Xu, 2011).
Future Directions
Mechanism of Action
Target of Action
Cyclopropyl-containing compounds are known to interact with various biological targets due to their unique structural properties .
Mode of Action
Cyclopropyl-containing compounds are known to exhibit diverse biological activities, which could be attributed to their ability to undergo various chemical transformations, leading to changes in their targets .
Biochemical Pathways
Cyclopropane-containing compounds are known to be involved in various biological processes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The cyclopropyl group is known to influence the pharmacokinetic properties of drugs, potentially enhancing their bioavailability .
Result of Action
Cyclopropyl-containing compounds are known to exhibit diverse biological activities, suggesting that they may induce various molecular and cellular changes .
Action Environment
The stability and activity of cyclopropyl-containing compounds can be influenced by various environmental factors, such as temperature, ph, and the presence of other substances .
properties
IUPAC Name |
1-(cyclopropylmethyl)-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9-8(10(13)14)2-1-5-11(9)6-7-3-4-7/h1-2,5,7H,3-4,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEMKSGXWUJNDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC=C(C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801168655 | |
| Record name | 1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801168655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
CAS RN |
954225-36-6 | |
| Record name | 1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=954225-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801168655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[4-(Trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B1358359.png)
